molecular formula C16H12N2O4 B11112888 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid

2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid

Cat. No.: B11112888
M. Wt: 296.28 g/mol
InChI Key: OOTRKIIUHUWDIV-UHFFFAOYSA-N
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Description

2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid is a chemical compound that features a benzoic acid moiety linked to a 1,2,4-oxadiazole ring through a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the benzoic acid moiety. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents such as carbonyl diimidazole (CDI) in toluene . The reaction conditions often include moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced heterocycles.

Mechanism of Action

The mechanism of action of 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit human carbonic anhydrase isoforms, which are related to cancer therapy . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid

InChI

InChI=1S/C16H12N2O4/c19-16(20)12-8-4-5-9-13(12)21-10-14-17-15(18-22-14)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)

InChI Key

OOTRKIIUHUWDIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)O

Origin of Product

United States

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